(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706074-20-5
VCID: VC4796119
InChI: InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3
SMILES: COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone

CAS No.: 1706074-20-5

Cat. No.: VC4796119

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone - 1706074-20-5

Specification

CAS No. 1706074-20-5
Molecular Formula C22H28N2O2
Molecular Weight 352.478
IUPAC Name [4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3
Standard InChI Key HGQJTNQBKXEJKM-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic organic compound belonging to the class of bipiperidine derivatives. It features a bipiperidine moiety linked to a naphthalenyl group via a carbonyl functional group, making it a compound of interest in medicinal chemistry due to its potential biological activity, particularly as a ligand for various receptors .

Synthesis

The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone typically involves several key steps, often utilizing coupling agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride to facilitate acylation and ensure high yields and selectivity for the desired product.

Mechanism of Action

The mechanism of action primarily involves interaction with specific receptors in the central nervous system. It is hypothesized that the compound acts as a selective ligand for the vesicular acetylcholine transporter (VAChT), influencing neurotransmitter release and uptake.

Potential Applications

Research continues into optimizing this compound's structure to enhance efficacy and selectivity for therapeutic applications, particularly in treating conditions like Alzheimer's disease or other cognitive disorders.

Potential Therapeutic Areas

Therapeutic AreaDescription
Neurological DisordersPotential treatment for Alzheimer's disease and other cognitive disorders
Central Nervous SystemActs as a selective ligand for VAChT

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator